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Compound of Interest

Compound Name: 4-methyl-N-(2-pyridinyl)benzamide

CAS No.: 14547-80-9

Cat. No.: B168990

Get Quote

Executive Summary
4-methyl-N-(2-pyridinyl)benzamide (C₁₃H₁₂N₂O) represents a critical pharmacophore found

in various kinase inhibitors and bioactive amides. Its structural validation relies on

distinguishing the specific substitution pattern of the benzoyl ring against the stable "anchor" of

the aminopyridine moiety.

This guide compares the fragmentation behavior of the target molecule against its

unsubstituted analog, N-(2-pyridinyl)benzamide, across two ionization platforms: Electrospray

Ionization (ESI-MS/MS) and Electron Ionization (EI-GC/MS).

Key Technical Insight: The fragmentation is governed by the competition between the high

proton affinity (PA) of the pyridine nitrogen and the stability of the 4-methylbenzoyl acylium ion.
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[5][6]
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To interpret the mass spectrum accurately, we must first define the dissociation potential of the

molecule's two distinct domains.

Feature
Target: 4-methyl-N-(2-
pyridinyl)benzamide

Alternative: N-(2-
pyridinyl)benzamide

Molecular Weight 212.25 g/mol 198.22 g/mol

Monoisotopic Mass 212.0949 Da 198.0793 Da

[M+H]⁺ (ESI) 213.1022 199.0866

Domain A (Acid) 4-Methylbenzoyl (Toloyl) Benzoyl

Domain B (Amine) 2-Aminopyridine 2-Aminopyridine

Key Variable Methyl group (+14.01 Da) Hydrogen

Experimental Methodology
Reliable fragmentation data requires standardized energy deposition. The following protocols

ensure reproducibility.

Protocol A: LC-ESI-MS/MS (Soft Ionization)
Inlet: UHPLC (C18 Column), Gradient: 5-95% Acetonitrile in 0.1% Formic Acid.

Ionization: ESI Positive Mode (+).

Source Voltage: 3.5 kV.

Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable

fragments.

Rationale: Acidic mobile phase ensures pre-protonation of the pyridine nitrogen (pKa ~6.8),

the most basic site.

Protocol B: GC-EI-MS (Hard Ionization)
Inlet: Gas Chromatography (DB-5ms column).
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Ionization: Electron Impact (70 eV).

Source Temp: 230°C.

Rationale: High-energy electron bombardment induces radical cation formation (

), promoting alpha-cleavage and radical-driven rearrangements not seen in ESI.
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Figure 1: Standardized LC-MS/MS workflow for structural elucidation of benzamides.

Comparative Fragmentation Analysis
Mechanism 1: The "Pyridine Anchor" (ESI Dominant)
In ESI, the proton predominantly resides on the pyridine nitrogen due to its higher proton

affinity compared to the amide oxygen. Upon Collision Induced Dissociation (CID), the amide

bond cleaves.

Observation: A dominant peak at m/z 95.

Identity: Protonated 2-aminopyridine (

).

Significance: This peak is invariant. It appears in both the 4-methyl target and the

unsubstituted alternative. It confirms the presence of the N-(2-pyridinyl) headgroup.

Mechanism 2: The "Acylium Shift" (Diagnostic)
While the pyridine fragment is the "anchor," the benzoyl fragment is the "variable."
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Pathway: Heterolytic cleavage of the amide bond can also retain the charge on the carbonyl

carbon, forming an acylium ion.

Target (4-Methyl): Generates m/z 119 (4-methylbenzoyl cation).

Alternative (Unsubstituted): Generates m/z 105 (Benzoyl cation).[1]

Secondary Fragmentation: The acylium ion loses neutral CO (28 Da) to form the phenyl/tolyl

cation.

(Tolyl/Tropylium ion).

(Phenyl ion).

Mechanism 3: Radical Cleavage (EI Specific)
Under 70 eV EI conditions, the molecular ion (

, m/z 212) is formed.

Alpha-Cleavage: The bond between the carbonyl carbon and the amide nitrogen breaks

homolytically.

Result: This strongly favors the formation of the acylium ion (m/z 119) as the base peak in EI

spectra, often suppressing the amine peak compared to ESI.

Data Presentation: Target vs. Alternative
The following table summarizes the diagnostic ions required to distinguish the target from its

alternative.
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Fragment Type

Target: 4-methyl-N-
(2-
pyridinyl)benzamid
e

Alternative: N-(2-
pyridinyl)benzamid
e

Mass Shift (

)

Precursor Ion 213 199 +14

Diagnostic Acylium
119 (4-Me-Ph-CO

)

105 (Ph-CO

)
+14

Aryl Cation (-CO)
91 (Tolyl

)

77 (Phenyl

)
+14

Anchor Amine
95 (Aminopyridine

)

95 (Aminopyridine

)
0

Neutral Loss
-118 Da (Loss of

Toloyl)

-104 Da (Loss of

Benzoyl)
N/A

Fragmentation Pathway Visualization[3][13][14]
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Figure 2: Mechanistic fragmentation map illustrating the divergence between the conserved

pyridine "anchor" (Path A) and the variable benzoyl moiety (Path B).

Authoritative Interpretation & Validation
To validate your sample as 4-methyl-N-(2-pyridinyl)benzamide, ensure the following criteria

are met:

The Anchor Check: The spectrum must contain m/z 95. If this is absent or shifted (e.g., m/z

109), the modification is on the pyridine ring, not the benzene ring [1].

The Benzoyl Shift: The acylium ion must be m/z 119. If you observe m/z 105, the sample is

likely the unsubstituted impurity. If you observe m/z 135, it may be a hydroxy- or chloro-

derivative [2].
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Intensity Ratio (ESI vs EI):

In ESI, m/z 95 is often the base peak (100% relative abundance) due to the basicity of the

pyridine nitrogen.

In EI, m/z 119 is often the base peak due to the stability of the acylium radical cation

formed via alpha-cleavage [3].

This distinct switching of base peaks between ionization modes is a powerful confirmation of

the amide connectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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